Phosphothiophosphoric acid-adenylate ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

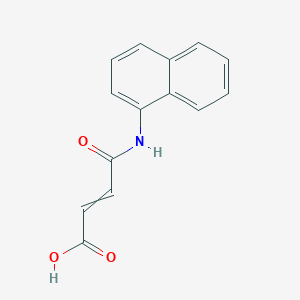

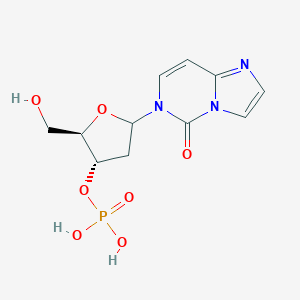

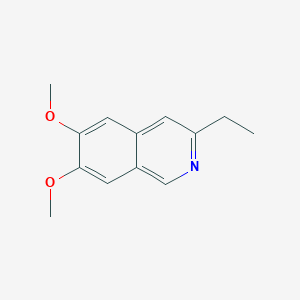

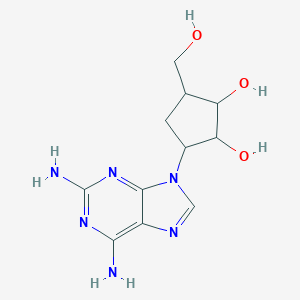

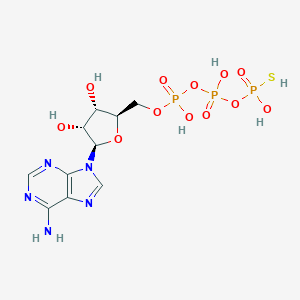

Phosphothiophosphoric acid-adenylate ester, also known as ATPS, is a molecule that plays a crucial role in many biological processes. It is a type of nucleotide that is found in all living organisms, from bacteria to humans. ATPS is involved in energy transfer within cells, as well as in the regulation of many biochemical pathways. In

Wissenschaftliche Forschungsanwendungen

Enzyme Activation and Classification : Adenylating enzymes, which utilize phosphothiophosphoric acid-adenylate esters, are crucial for activating carboxylic acids by transforming hydroxyl groups into adenosine monophosphate. These enzymes display a wide range of diversity in their folds, active site architectures, and metal coordination, as discussed by Schmelz & Naismith (2009).

Role in Biological Systems : Phosphoric esters, including those related to phosphothiophosphoric acid-adenylate ester, play a central role in biological systems. They are key in linking respiration and fermentation processes with other cellular reactions, as noted by Hanes & Isherwood (1949).

Applications in Peptide Synthesis : Acylphosphates, closely related to phosphothiophosphoric acid-adenylate esters, react with amino groups of amino acids to form acylated amino acids. This reaction is significant in peptide synthesis, as highlighted by Chantrenne (1949).

Ionization Constants in Biochemistry : The adenosinephosphates, which include phosphothiophosphoric acid-adenylate ester derivatives, have specific ionization constants that are fundamental to their biochemical roles. These constants are crucial for understanding the equilibria of phosphorylation and dephosphorylation reactions, as explored by Alberty, Smith, & Bock (1951).

Biochemical Importance of Phosphate Esters : Phosphate esters and anhydrides, including phosphothiophosphoric acid-adenylate esters, are dominant in the living world due to their stability and ability to react under enzymatic catalysis. This is further elaborated by Westheimer (1987).

Stereoselectivity in Biological Systems : Phosphothiophosphoric acid-adenylate esters show stereoselectivity in transferring amino acids, which is significant in understanding the exclusive use of L-amino acids in protein synthesis by biological systems, as indicated by Wickramasinghe, Staves, & Lacey (1991).

Chemical Bonding in Dentistry : Phosphoric acid esters, which are related to phosphothiophosphoric acid-adenylate esters, are used in adhesive dentistry due to their ability to bond chemically with hydroxyapatite, as shown in the research by Fu et al. (2005).

Pharmacological Applications : The decarboxylative α-aminoalkylation of α-amino acid-derived redox-active esters with N-heteroarenes, which can be linked to the chemistry of phosphothiophosphoric acid-adenylate esters, has potential medicinal applications. This is discussed by Cheng, Shang, & Fu (2017).

Deprotection in Organic Synthesis : Aqueous phosphoric acid is effective for deprotecting tert-butyl carbamates, esters, and ethers, showcasing the versatility of phosphoric acid derivatives in organic synthesis, as per Li et al. (2006).

Dental Applications : Phosphoric acid esters of 2-hydroxyethyl methacrylate, which share a relation to phosphothiophosphoric acid-adenylate esters, are used in dentin adhesives due to their bonding capabilities, according to Zeuner, Moszner, Drache, & Rheinberger (2002).

Eigenschaften

CAS-Nummer |

117750-47-7 |

|---|---|

Produktname |

Phosphothiophosphoric acid-adenylate ester |

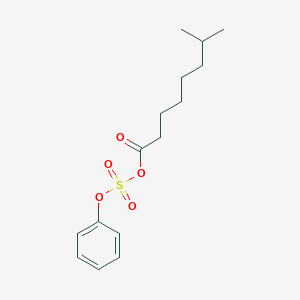

Molekularformel |

C10H16N5O12P3S |

Molekulargewicht |

523.25 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

NLTUCYMLOPLUHL-KQYNXXCUSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)S)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)S)O)O)N |

Andere CAS-Nummern |

117750-47-7 35094-46-3 |

Synonyme |

(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)